molecular formula C7H3ClF3I B15221647 5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene

5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene

Cat. No.: B15221647
M. Wt: 306.45 g/mol
InChI Key: KRSOIVFBCXVPHZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene: is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a suitable aromatic precursor, followed by the introduction of difluoromethyl and iodine groups under controlled conditions. For instance, the preparation might involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene in various reactions involves the activation of the aromatic ring by the electron-withdrawing halogens, which makes it more susceptible to nucleophilic attack. The presence of multiple halogens also allows for selective functionalization at different positions on the ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene lies in its specific combination of halogens and the difluoromethyl group, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.

Properties

Molecular Formula

C7H3ClF3I

Molecular Weight

306.45 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene

InChI

InChI=1S/C7H3ClF3I/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7H

InChI Key

KRSOIVFBCXVPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)I)Cl

Origin of Product

United States

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